8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one
Brand Name: Vulcanchem
CAS No.: 1341603-45-9
VCID: VC3014324
InChI: InChI=1S/C10H8FNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13)
SMILES: CC1=CC2=C(C(=C1)F)NC(=O)C=C2
Molecular Formula: C10H8FNO
Molecular Weight: 177.17 g/mol

8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one

CAS No.: 1341603-45-9

Cat. No.: VC3014324

Molecular Formula: C10H8FNO

Molecular Weight: 177.17 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one - 1341603-45-9

Specification

CAS No. 1341603-45-9
Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
IUPAC Name 8-fluoro-6-methyl-1H-quinolin-2-one
Standard InChI InChI=1S/C10H8FNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13)
Standard InChI Key PGNIECNKGRCCBK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C1)F)NC(=O)C=C2
Canonical SMILES CC1=CC2=C(C(=C1)F)NC(=O)C=C2

Introduction

Chemical Properties

8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one is characterized by specific physical and chemical properties that influence its behavior in biological systems and its potential applications in medicinal chemistry.

Basic Identification

The compound is identified by the following parameters:

ParameterValue
CAS Number1341603-45-9
Molecular FormulaC₁₀H₈FNO
Molecular Weight177.17 g/mol
SMILES NotationO=C1NC2=C(C=C(C)C=C2F)C=C1
MDL NumberMFCD19678319

Table 1: Basic identification parameters of 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one

Structural Representation

The compound features a dihydroquinolin-2-one core structure with fluorine substitution at position 8 and a methyl group at position 6. The structural representation highlights the arrangement of these functional groups on the heterocyclic backbone.

Physico-chemical Properties

While specific data for 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one is limited, the properties of structurally similar compounds can provide insight:

PropertyEstimated Value
Physical StateSolid
LogP~2.2-2.4
Water Solubility (LogSw)~-3.0
Polar Surface Area~25-30 Ų
pKa~9.3-9.5

Table 2: Estimated physicochemical properties based on similar fluorinated quinolin-2-one derivatives

Synthesis Methods

Cyclization Reactions

Quinoline derivatives are commonly synthesized through cyclization reactions. For fluorinated derivatives, the synthesis often begins with appropriately substituted anilines or related compounds. The general synthetic pathway may involve:

  • Preparation of a suitably substituted fluorinated aniline derivative

  • Condensation with a β-ketoester or similar reagent

  • Cyclization to form the quinoline ring system

  • Subsequent modifications to achieve the dihydroquinolin-2-one structure

Alternative Synthetic Routes

Alternative synthetic approaches may involve:

  • Direct fluorination of 6-methyl-1,2-dihydroquinolin-2-one at position 8

  • Cross-coupling reactions with appropriate fluorinated precursors

  • Functional group transformations of preformed quinoline scaffolds

A related synthetic method observed for similar compounds involves the reaction of substituted anilines with reagents like trimethylacetyl chloride followed by cyclization reactions .

Structural Characteristics

Core Structure

8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one consists of a dihydroquinolin-2-one backbone, which is a partially reduced quinoline system with a carbonyl group at position 2. This creates a lactam structure (cyclic amide) that influences both the physical properties and biological activities of the compound.

Functional Groups and Their Significance

  • Lactam group (position 2): Provides hydrogen bonding capabilities and influences solubility and receptor interactions

  • Fluorine substituent (position 8): Increases metabolic stability, lipophilicity, and can enhance binding affinity to biological targets

  • Methyl group (position 6): Affects the electron density of the aromatic system and can influence binding interactions

Stereochemistry and Conformation

Biological Activities and Applications

Biological ActivityPotential Applications
AntimicrobialTreatment of bacterial infections
AntiviralViral infection therapies
AnticancerCancer treatment
Anti-inflammatoryInflammation-related disorders
Central nervous system activityNeurological conditions

Table 3: Potential biological activities and applications based on similar quinoline derivatives

Structure-Activity Relationships

The position and nature of substituents on the quinoline backbone significantly influence biological activity. For fluorinated quinolines:

  • The fluorine substitution can lead to 4 to 8-fold improvement in activity against certain bacterial strains by enhancing on-target potency or intracellular accumulation

  • The position of the fluorine atom (position 8 in this case) can affect binding to specific biological targets

  • The combination of fluorine at position 8 and methyl at position 6 may create a unique electronic and steric environment that influences receptor interactions

Research Findings

Medicinal Chemistry Studies

Research on fluorinated quinolin-2-one derivatives has demonstrated several important findings:

  • Antimicrobial potential: Fluorinated quinoline derivatives have shown enhanced activity against various bacterial strains, with the fluorine substituent playing a critical role in improving efficacy

  • Structure optimization: Research has focused on optimizing structures to improve biological activity, with substituents at specific positions significantly affecting compounds' efficacy

  • Pharmacological properties: Fluorine substitution generally enhances drug-like properties by improving metabolic stability and membrane permeability, which may apply to 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one as well

Ongoing Research

Current research on fluorinated dihydroquinolin-2-one derivatives continues to explore:

  • Development of synthetic routes to access these compounds more efficiently

  • Evaluation of biological activities across a broader range of targets

  • Structure-activity relationship studies to optimize activity and selectivity

  • Potential applications in emerging therapeutic areas

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one exist with variations in the position of substituents or the core heterocyclic system:

CompoundCAS NumberStructural Differences
6-Fluoro-4-methylquinolin-2(1H)-one15912-69-3Fluorine at position 6, methyl at position 4
6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one1343389-09-2Positions of fluorine and methyl groups reversed
3-Fluoro-4-methylquinolin-2(1H)-one198831-76-4Fluorine at position 3, methyl at position 4
8-Fluoro-6-methyl-2H-isoquinolin-1-one-Isoquinoline backbone instead of quinoline

Table 4: Structural analogs of 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one

Biological Activity Comparison

While specific comparative data for the biological activities of these compounds is limited, the positional isomers likely exhibit different biological profiles due to:

  • Different binding orientations in target proteins

  • Altered electronic properties of the aromatic system

  • Different metabolic profiles and stability

  • Varied physicochemical properties affecting absorption and distribution

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator